![molecular formula C16H16F3NO2S3 B2799008 7-(Thiophen-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane CAS No. 1705514-70-0](/img/structure/B2799008.png)
7-(Thiophen-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane
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Description
7-(Thiophen-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C16H16F3NO2S3 and its molecular weight is 407.48. The purity is usually 95%.
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Biological Activity
The compound 7-(Thiophen-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane is a thiazepane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazepanes are known for their diverse pharmacological profiles, and the incorporation of thiophene and trifluoromethyl groups may enhance their therapeutic efficacy.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A thiazepane ring , which is a seven-membered heterocyclic compound containing nitrogen and sulfur.
- A thiophene ring , which contributes to the compound's electron-donating properties.
- A trifluoromethyl group , which is known to influence lipophilicity and metabolic stability.
Antiparasitic Activity
Recent studies have highlighted the potential of thiazepane derivatives in treating neglected tropical diseases such as African sleeping sickness caused by Trypanosoma brucei. High-throughput screening has identified related compounds with significant activity against this parasite, suggesting that structural modifications, including those seen in this compound, could enhance efficacy against T. brucei .
The proposed mechanism of action for thiazepanes involves:
- Inhibition of key enzymes involved in the metabolic pathways of target organisms.
- Modulation of receptor activity , potentially affecting signaling pathways crucial for parasite survival.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicates that:
- The presence of the trifluoromethyl group significantly increases the lipophilicity and membrane permeability of the compound.
- The sulfonyl moiety is crucial for biological activity, likely due to its ability to form hydrogen bonds with target proteins.
Case Studies
- Screening against Trypanosoma brucei
- Cytotoxicity Studies
- In vitro cytotoxicity assays have demonstrated that related compounds exhibit selective toxicity towards cancer cell lines while sparing normal cells, indicating a potential therapeutic window for further development.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
7-thiophen-2-yl-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S3/c17-16(18,19)12-3-1-4-13(11-12)25(21,22)20-7-6-15(24-10-8-20)14-5-2-9-23-14/h1-5,9,11,15H,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWCJIGHMVRSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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